![molecular formula C21H35NO B11473633 1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B11473633.png)
1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[3.2.1]OCTANE is a complex organic compound with a unique bicyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple methyl groups and a trimethyloxan moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[321]OCTANE involves several steps, starting with the preparation of the bicyclic coreThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions typically produce alkanes or alkenes .
Scientific Research Applications
1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[3.2.1]OCTANE is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: This compound shares a similar bicyclic structure but differs in the functional groups attached to the core.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound has a similar trimethyl group arrangement but a different overall structure.
Uniqueness
1,3,3-TRIMETHYL-6-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]-6-AZABICYCLO[3.2.1]OCTANE is unique due to its specific combination of functional groups and bicyclic core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H35NO/c1-18(2)13-17-14-20(5,15-18)16-22(17)12-8-11-21(6)10-7-9-19(3,4)23-21/h17H,7,9-10,12-16H2,1-6H3 |
InChI Key |
KTCNDAUIRVPASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CC3(CC2CC(C3)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11473572.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11473580.png)
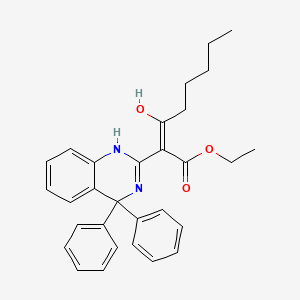
![5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473586.png)
![3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11473593.png)
![2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11473595.png)
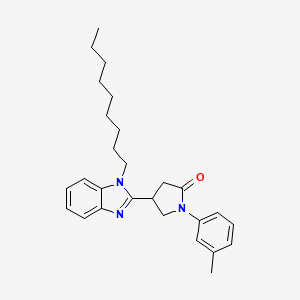
![4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11473598.png)
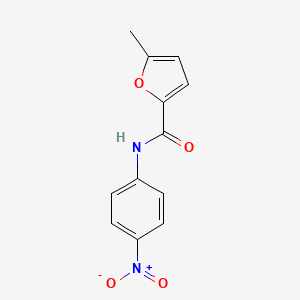
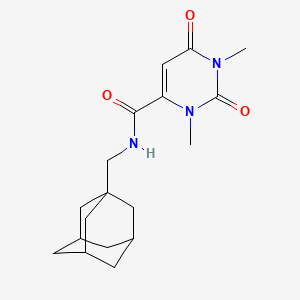
![3-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11473608.png)
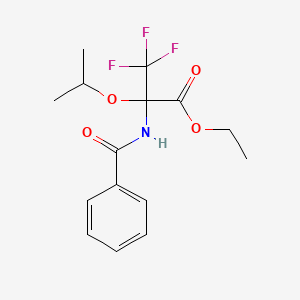
methanone](/img/structure/B11473620.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide](/img/structure/B11473641.png)
